

Tecalcet hydrochloride basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tecalcet

Cat. No.: B1147014

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An In-Depth Technical Guide to the Basic Properties of **Tecalcet** Hydrochloride

Introduction

Tecalcet hydrochloride, also known by its code designations R-568 and NPS R-568, is an orally active, second-generation calcimimetic compound.^{[1][2]} As a positive allosteric modulator of the calcium-sensing receptor (CaSR), it enhances the receptor's sensitivity to extracellular calcium.^{[1][3][4]} This mechanism effectively reduces the synthesis and secretion of parathyroid hormone (PTH), making **Tecalcet** a therapeutic candidate for treating hyperparathyroidism. The therapeutic claim for **Tecalcet** hydrochloride centers on the treatment of hyperparathyroidism and associated disorders like hypercalcemia. The compound has progressed to Phase II in clinical trials. This guide provides a comprehensive overview of its core chemical and pharmacological properties for researchers and drug development professionals.

Chemical Properties

Tecalcet hydrochloride is a small molecule drug characterized as a white to off-white solid. Its chemical identity and physical properties are summarized in the table below.

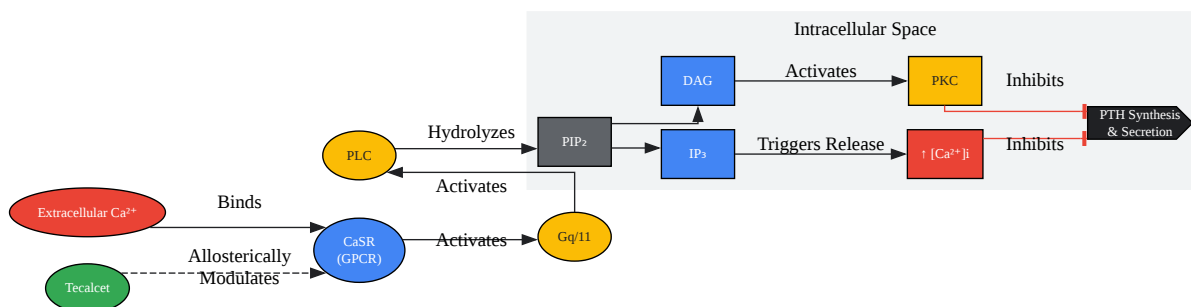
Property	Value	Source(s)
IUPAC Name	3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride	
Synonyms	R-568 hydrochloride, NPS R-568, Norcalcin™, KRN-568, R-568	
CAS Number	177172-49-5	
Molecular Formula	C18H23Cl2NO	
Molecular Weight	340.29 g/mol	
Appearance	White to off-white solid	
SMILES	C--INVALID-LINK-- <chem>C2=CC=CC(OC)=C2.[H]Cl</chem>	
Solubility	DMSO: 50 mg/mL (with ultrasonic)	
Storage	Powder: 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month).	

Mechanism of Action

Tecalcet hydrochloride functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). It binds to a site on the receptor distinct from the orthosteric calcium-binding site. This allosteric binding induces a conformational change that increases the receptor's affinity for extracellular calcium ions (Ca²⁺). Consequently, the CaSR can be activated at lower concentrations of extracellular Ca²⁺.

Activation of the CaSR in parathyroid chief cells triggers a signaling cascade involving Gq/11 proteins, which stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores, leading to a transient increase in cytosolic Ca²⁺, while DAG activates protein kinase C (PKC). This intracellular signaling cascade ultimately results in the inhibition of PTH synthesis and secretion.



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Caption: Tecalcet's allosteric modulation of the CaSR signaling pathway.

Pharmacodynamics

Tecalcet demonstrates potent and stereoselective activity on the calcium-sensing receptor in both in vitro and in vivo models.

In Vitro Activity

In cell-based assays, **Tecalcet** hydrochloride enhances the effect of extracellular calcium, shifting the concentration-response curve to the left. This results in a lower EC₅₀ value for extracellular Ca²⁺, indicating increased receptor sensitivity.

Assay System	Parameter	Result	Conditions	Source(s)
CaSR-expressing HEK293 cells	EC ₅₀ (for ↑ [Ca ²⁺] _i)	51 nM	In the presence of 0.5 mM extracellular Ca ²⁺	
Cultured bovine parathyroid cells	IC ₅₀ (for ↓ PTH secretion)	28 nM	In the presence of 0.5 mM extracellular Ca ²⁺	
CaSR-expressing cells	EC ₅₀ (for extracellular Ca ²⁺)	0.61 ± 0.04 mM	In the presence of 0.1-100 nM Tecalcet	

In Vivo Activity

Studies in rat models of renal insufficiency have shown that oral administration of **Tecalcet** effectively suppresses parathyroid cell proliferation and reduces serum PTH levels in a dose-dependent manner.

- **Anti-proliferative Effect:** At doses of 1.5 mg/kg and 15 mg/kg (orally, twice daily), **Tecalcet** reduced the number of proliferating parathyroid cells by 20% and 50%, respectively.
- **PTH Reduction:** Serum PTH levels were significantly reduced in a dose-dependent fashion.
- **Selectivity:** The treatment did not significantly alter serum 1,25(OH)₂D₃ levels, indicating a targeted effect on the parathyroid gland.

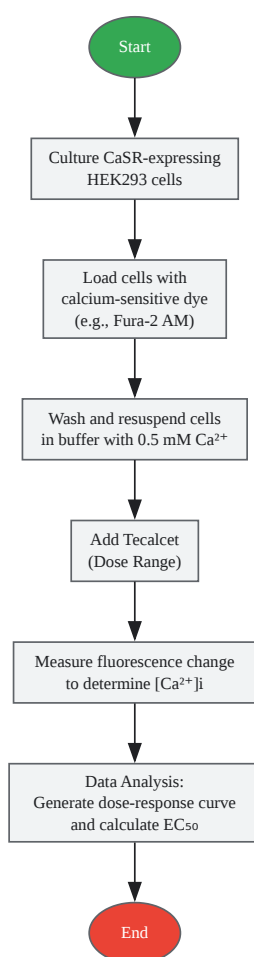
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key findings.

In Vitro Intracellular Calcium ([Ca²⁺]_i) Mobilization Assay

This protocol is based on studies characterizing calcimimetics like Cinacalcet.

- **Cell Culture:** Human Embryonic Kidney (HEK) 293 cells, stably transfected to express the human CaSR, are cultured in appropriate media until confluent.
- **Cell Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified period at 37°C.
- **Assay Preparation:** After loading, cells are washed and resuspended in a buffered salt solution containing a fixed, sub-maximal concentration of extracellular Ca²⁺ (e.g., 0.5 mM).
- **Compound Addition:** A baseline fluorescence reading is established before adding varying concentrations of **Tecalcet** hydrochloride.
- **Measurement:** Changes in intracellular calcium concentration are monitored by measuring the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm).
- **Data Analysis:** The concentration-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.



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Caption: General experimental workflow for an in vitro $[Ca^{2+}]_i$ assay.

In Vivo Rat Model of Renal Insufficiency

This protocol is based on the study by Wada et al. (1997).

- **Animal Model:** 10-week-old male Sprague-Dawley rats are used. Renal insufficiency is induced via a 5/6 nephrectomy.
- **Acclimatization:** Animals are allowed to recover and stabilize for a period post-surgery.
- **Dosing:** Rats are divided into groups and administered **Tecalcet** hydrochloride (e.g., 1.5 and 15 mg/kg) or vehicle control orally twice daily for a set duration (e.g., 4 days).

- **Proliferation Marker:** A proliferation marker such as 5-bromo-2'-deoxyuridine (BrdU) is administered before sacrifice.
- **Sample Collection:** At the end of the treatment period, blood samples are collected for measurement of serum PTH and 1,25(OH)₂D₃. Parathyroid glands are harvested.
- **Analysis:** Serum parameters are measured using appropriate immunoassays. Parathyroid glands are processed for histology and immunohistochemistry to detect BrdU-positive cells, quantifying cell proliferation.

Pharmacokinetics

While **Tecalcet** is known to be orally active in rats, detailed pharmacokinetic data in humans is not widely available in the public domain. For context, the table below summarizes the pharmacokinetic parameters of Cinacalcet hydrochloride, a structurally related and clinically approved calcimimetic. These values provide a general profile for this class of compounds but are not directly interchangeable with **Tecalcet**.

Pharmacokinetic Profile of Cinacalcet Hydrochloride (for reference)

Parameter	Value	Notes	Source(s)
Bioavailability	20-25%	Increases 1.5 to 1.8-fold with food.	
T _{max} (Time to Peak)	2-6 hours	-	
Protein Binding	~93-97%	-	
Metabolism	Hepatic	Primarily via CYP3A4, CYP2D6, and CYP1A2.	
Half-life (t _{1/2})	30-40 hours	-	

| Excretion | Renal | <1% of parent drug excreted in urine. | |

Synthesis and Development Pathway

The synthesis of **Tecalcet** hydrochloride involves multi-step organic chemistry, though specific, publicly documented routes are less common than for its successor, Cinacalcet. The development of **Tecalcet** hydrochloride has progressed through preclinical evaluation and into human clinical trials, reaching at least Phase II.



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Caption: Simplified clinical development pathway for **Tecalcet** hydrochloride.

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- To cite this document: BenchChem. [Tecalcet hydrochloride basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147014#tecacet-hydrochloride-basic-properties]

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